molecular formula C30H48O6 B10855508 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid

Cat. No.: B10855508
M. Wt: 504.7 g/mol
InChI Key: VULLSLYDWNGNKZ-VVEUJWIUSA-N
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Description

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is a triterpenoid compound isolated from the plant Agrimonia Pilosa. It is known for its antimalarial and antidiabetic activities . The compound has a molecular formula of C30H48O6 and a molecular weight of 504.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid involves multiple steps, including the isolation of the compound from natural sources such as Agrimonia Pilosa . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the compound can be prepared through the extraction and purification processes from the plant material.

Industrial Production Methods

The compound is primarily obtained through natural extraction rather than synthetic industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ursolic Acid: Another triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.

    Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

    Betulinic Acid: Exhibits antimalarial, anti-inflammatory, and anticancer activities.

Uniqueness

1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and its potent antimalarial and antidiabetic activities . This distinct structure contributes to its unique biological properties compared to other similar triterpenoids.

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1

InChI Key

VULLSLYDWNGNKZ-VVEUJWIUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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